Ethyl 2-oxo-2-(pyridin-4-ylamino)acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-oxo-2-(pyridin-4-ylamino)acetate typically involves the reaction of ethyl oxalyl chloride with 4-aminopyridine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings, with additional purification steps to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxo-2-(pyridin-4-ylamino)acetate undergoes several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Amide Hydrolysis: The amide bond might undergo hydrolysis under specific conditions, releasing pyridin-4-ylamine and acetic acid.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Amide Hydrolysis: Requires acidic or basic conditions, often with elevated temperatures.
Major Products Formed
Hydrolysis: Carboxylic acid and ethanol.
Amide Hydrolysis: Pyridin-4-ylamine and acetic acid.
Scientific Research Applications
Ethyl 2-oxo-2-(pyridin-4-ylamino)acetate has diverse applications in scientific research, including:
Pharmaceutical Studies: Used as an impurity standard in the quality control of Edoxaban.
Organic Synthesis: Serves as an intermediate in the synthesis of various organic compounds.
Biological Research: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of Ethyl 2-oxo-2-(pyridin-4-ylamino)acetate is not well-studied due to its primary recognition as an impurity. its structural components suggest potential interactions with biological targets such as enzymes and receptors. The ester and amide groups may participate in hydrogen bonding and other interactions with biomolecules .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-oxo-2-(pyridin-2-ylamino)acetate: Another ester and pyridine compound with similar structural features.
Ethyl oxo(pyridin-2-ylamino)acetate: Shares the pyridine and ester functional groups.
Uniqueness
Ethyl 2-oxo-2-(pyridin-4-ylamino)acetate is unique due to its specific substitution pattern on the pyridine ring, which may influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for studying structure-activity relationships in organic and medicinal chemistry.
Biological Activity
Ethyl 2-oxo-2-(pyridin-4-ylamino)acetate, a compound characterized by its pyridine ring and keto group, has garnered attention in recent pharmacological studies due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antibacterial, antifungal, and anti-inflammatory properties.
This compound is identified by the CAS number 156093-78-6. Its molecular formula is C9H9N1O3, and it possesses a melting point of approximately 172-173 °C. The compound is known for its ability to act as a potential pharmacophore in drug design due to its structural attributes, which allow for interactions with various biological targets .
1. Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of this compound. It has demonstrated significant activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds containing pyridine rings have been shown to exhibit potent antibacterial effects, with minimum inhibitory concentrations (MICs) ranging from 2.18 to 3.08 μM against pathogens like Staphylococcus aureus and Escherichia coli .
2. Antifungal Properties
The compound has also been evaluated for antifungal activity. Research indicates that derivatives of pyridine can inhibit the growth of fungi such as Candida albicans. This suggests that this compound could be a candidate for developing antifungal agents .
3. Anti-inflammatory Effects
This compound has shown promise in reducing inflammation through mechanisms that involve the inhibition of nuclear factor kappa B (NF-kB), a key regulator in inflammatory responses. In experimental models, compounds similar to this compound exhibited significant reductions in edema and inflammatory markers, indicating their potential as anti-inflammatory agents .
Table: Summary of Biological Activities
The biological activity of this compound is largely attributed to its ability to modulate key signaling pathways involved in inflammation and microbial resistance. Its structure allows for effective binding to target proteins, influencing cellular processes such as apoptosis and cell proliferation.
In particular, the compound's interaction with NF-kB pathways suggests that it may serve as a therapeutic agent in conditions characterized by chronic inflammation or infection .
Properties
CAS No. |
53117-18-3 |
---|---|
Molecular Formula |
C9H10N2O3 |
Molecular Weight |
194.19 g/mol |
IUPAC Name |
ethyl 2-oxo-2-(pyridin-4-ylamino)acetate |
InChI |
InChI=1S/C9H10N2O3/c1-2-14-9(13)8(12)11-7-3-5-10-6-4-7/h3-6H,2H2,1H3,(H,10,11,12) |
InChI Key |
BYWDHMYUVLPVLM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC=NC=C1 |
Origin of Product |
United States |
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